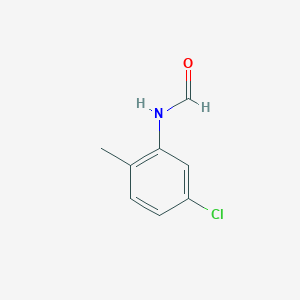
n-(5-Chloro-2-methylphenyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Chloro-2-methylphenyl)formamide: is an organic compound with the molecular formula C8H8ClNO It is a derivative of formamide, where the formamide group is attached to a 5-chloro-2-methylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Aromatic Substitution Reaction: One common method for synthesizing N-(5-Chloro-2-methylphenyl)formamide involves the reaction of 5-chloro-2-methylaniline with formic acid or formic acid derivatives under acidic conditions. The reaction typically proceeds via an electrophilic aromatic substitution mechanism.
Formylation Reaction: Another method involves the formylation of 5-chloro-2-methylaniline using formylating agents such as formic acid or formic anhydride in the presence of a catalyst like hydrochloric acid.
Industrial Production Methods: Industrial production of this compound generally follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(5-Chloro-2-methylphenyl)formamide can undergo oxidation reactions to form corresponding amides or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: It can participate in nucleophilic substitution reactions, where the formamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-(5-Chloro-2-methylphenyl)formamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the design and synthesis of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also employed in the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of N-(5-Chloro-2-methylphenyl)formamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- N-(2-Chloro-5-methylphenyl)formamide
- N-(2-Chloro-6-methylphenyl)formamide
- N-(3-Chloro-2-methylphenyl)formamide
Comparison:
- N-(5-Chloro-2-methylphenyl)formamide is unique due to the position of the chloro and methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules.
- N-(2-Chloro-5-methylphenyl)formamide and N-(2-Chloro-6-methylphenyl)formamide have different substitution patterns, leading to variations in their chemical and physical properties.
- N-(3-Chloro-2-methylphenyl)formamide has a different chloro substitution position, which can affect its steric and electronic properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
6268-65-1 |
|---|---|
Formule moléculaire |
C8H8ClNO |
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
N-(5-chloro-2-methylphenyl)formamide |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-3-7(9)4-8(6)10-5-11/h2-5H,1H3,(H,10,11) |
Clé InChI |
FRBINQSMLMIWRD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


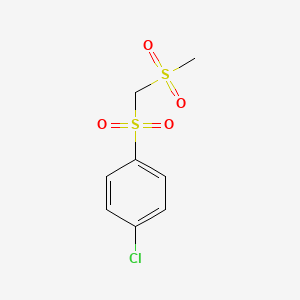
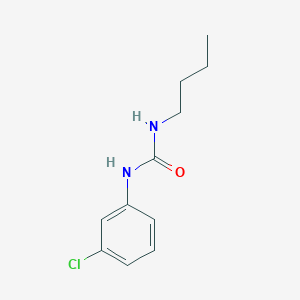
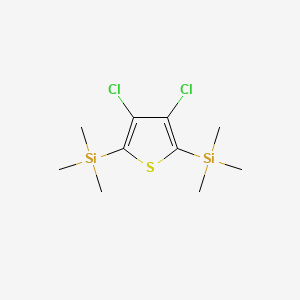
![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11949899.png)
![2,3,4,5-Tetrachloro-6-[(2,6-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11949900.png)


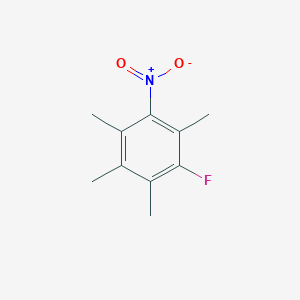
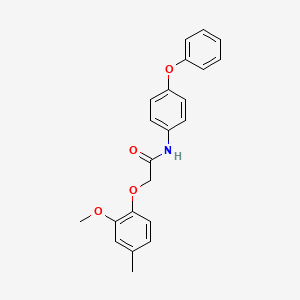
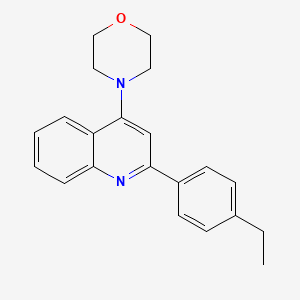

![[(E)-2-(Phenylsulfanyl)ethenyl]benzene](/img/structure/B11949948.png)

![N'~1~,N'~6~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11949965.png)
